molecular formula C9H8N4O2S B13705903 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13705903
M. Wt: 236.25 g/mol
InChI Key: MEVIITYZNFRMMP-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-5-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

  • 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-triazole
  • 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-tetrazole

Comparison:

  • 2-Amino-5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs.
  • The sulfur atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
  • The presence of the nitrophenyl group can enhance the compound’s biological activity, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(2-methyl-5-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-2-3-6(13(14)15)4-7(5)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

MEVIITYZNFRMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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